molecular formula C7H10Br2N2 B2696991 3,4-Dibromo-1-tert-butylpyrazole CAS No. 1820619-93-9

3,4-Dibromo-1-tert-butylpyrazole

Cat. No.: B2696991
CAS No.: 1820619-93-9
M. Wt: 281.979
InChI Key: KAAHZPNICIZVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-1-tert-butylpyrazole is a chemical compound with the molecular formula C7H10Br2N2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of bromine atoms at the 3 and 4 positions and a tert-butyl group at the 1 position makes this compound unique and of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-tert-butylpyrazole typically involves the bromination of 1-tert-butylpyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 3 and 4 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-tert-butylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,4-Dibromo-1-tert-butylpyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-tert-butylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-1-tert-butylpyrazole
  • 3,4-Difluoro-1-tert-butylpyrazole
  • 3,4-Diiodo-1-tert-butylpyrazole

Uniqueness

3,4-Dibromo-1-tert-butylpyrazole is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo counterparts, the bromine atoms provide a balance of reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

3,4-dibromo-1-tert-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2N2/c1-7(2,3)11-4-5(8)6(9)10-11/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAHZPNICIZVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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